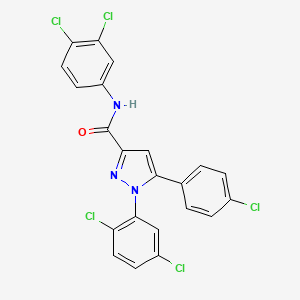
5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple chlorophenyl groups and a pyrazole core. Pyrazole derivatives are known for their diverse pharmacological properties, and the substitution pattern on the phenyl rings could influence the compound's interaction with various biological targets.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the formation of the pyrazole ring followed by functionalization at various positions. For instance, the synthesis of related compounds has been demonstrated through the reaction of acid chlorides with amines, as shown in the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide via reaction with 2,3-diaminopyridine . This suggests that the target compound could be synthesized through similar amide bond formation reactions, possibly involving chlorinated aniline derivatives as starting materials.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using spectroscopic techniques such as MS, FT-IR, 1H NMR, and 13C NMR, as well as crystallographic methods . These techniques can provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions. For example, crystallographic analysis can reveal the space group and unit cell parameters, which are crucial for understanding the solid-state properties of the compound .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including acyl chlorination and amidation, as seen in the synthesis of novel 3-chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds . The presence of multiple chlorophenyl groups in the target compound may also allow for further electrophilic substitution reactions, potentially leading to a wide array of derivatives with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents on the pyrazole ring. Computational methods, including density functional theory (DFT) calculations, can predict properties like the HOMO-LUMO energy gap, molecular electrostatic potential, and thermodynamic properties . These predictions are valuable for understanding the reactivity and potential applications of the compound. Additionally, the crystal structure provides insights into the compound's solid-state properties, including hydrogen bonding patterns and molecular packing .
Aplicaciones Científicas De Investigación
Chlorophenols in the Environment
Chlorophenols, structurally related due to their chlorinated phenyl groups, have been evaluated for their environmental impact. Krijgsheld and Gen (1986) assessed the contamination of the aquatic environment by chlorophenols, including 2-chlorophenol and 4-chlorophenol, noting their moderate toxic effects on mammalian and aquatic life. These compounds exhibit low persistence in environments with biodegrading microflora but can become more persistent under certain conditions, with bioaccumulation expected to be low (Krijgsheld & Gen, 1986).
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives, which share a core structural motif with the compound , have wide-ranging applications in medicinal and pharmaceutical industries. Parmar, Vala, and Patel (2023) highlighted the synthetic versatility and applicability of 5H-pyrano[2,3-d]pyrimidine scaffolds, a close relative to pyrazoles, emphasizing their importance in the development of bioavailable medicinal compounds (Parmar, Vala, & Patel, 2023).
Environmental Persistence and Degradation
Research on chlorophenols has also touched on their environmental persistence and pathways of degradation, which might provide indirect insights into handling similar compounds. Peng et al. (2016) discussed chlorophenols in municipal solid waste incineration, analyzing their role as precursors to dioxins and their degradation pathways (Peng et al., 2016).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many chlorinated compounds are toxic and can be harmful if inhaled, ingested, or come into contact with the skin. Therefore, appropriate safety precautions should be taken when handling this compound .
Direcciones Futuras
The study of pyrazole derivatives is a very active area of research due to their wide range of biological activities . Future research on this compound might involve investigating its potential biological activities, studying its physical and chemical properties, and developing methods for its synthesis.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-(3,4-dichlorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl5N3O/c23-13-3-1-12(2-4-13)20-11-19(22(31)28-15-6-8-16(25)18(27)10-15)29-30(20)21-9-14(24)5-7-17(21)26/h1-11H,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTBWSPXIUWCFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2C3=C(C=CC(=C3)Cl)Cl)C(=O)NC4=CC(=C(C=C4)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

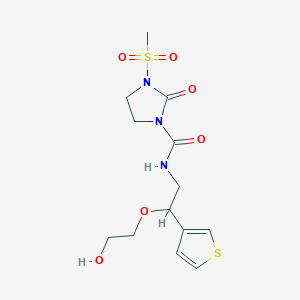
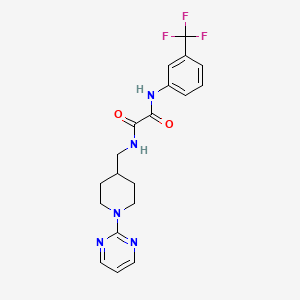

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2532715.png)
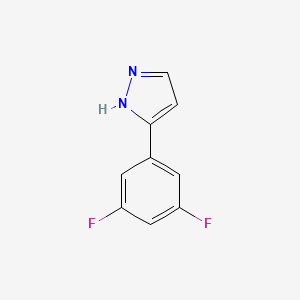
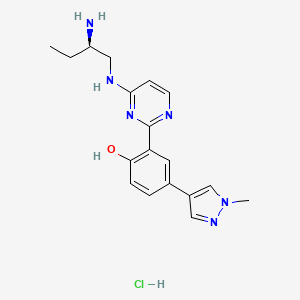


![3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2532726.png)
![6-oxo-1-phenyl-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2532727.png)
![1-[5-Bromo-2-(difluoromethyl)phenyl]-1,2,4-triazole](/img/structure/B2532728.png)
![[3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate](/img/structure/B2532730.png)
![N-(2,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2532731.png)
![2-(4-fluorophenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2532734.png)